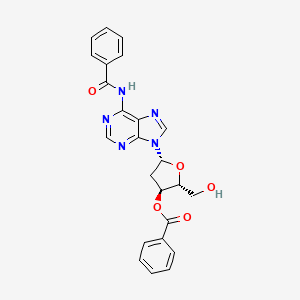

N6,3'-O-Dibenzoyl-2'-deoxyadenosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O5/c30-12-18-17(34-24(32)16-9-5-2-6-10-16)11-19(33-18)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)/t17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRASBJRYLQJMMU-IPMKNSEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965874 | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-54-3 | |

| Record name | Adenosine, N-benzoyl-2′-deoxy-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-O-Benzoyl-2-deoxypentofuranosyl)-6-{[hydroxy(phenyl)methylidene]amino}-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-2'-deoxyadenosine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles of Nucleoside Protection in Oligonucleotide Synthesis

Significance of Protecting Groups in Nucleoside Chemistry

Protecting groups are indispensable in the synthesis of biopolymers like oligonucleotides. springernature.com Their use guarantees the chemoselectivity of the coupling step, where specific nucleophilic and electrophilic sites are linked together. springernature.com By temporarily blocking reactive functional groups, such as the hydroxyl or amino groups on nucleosides, chemists can prevent unintended reactions during the synthesis process. This control is crucial for producing the desired oligonucleotide sequence with high purity. wikipedia.org

Prevention of Undesired Side Reactions During Chemical Transformations

Nucleosides contain several reactive sites, including the hydroxyl groups on the sugar moiety and the exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine). umich.edu During oligonucleotide synthesis, these groups can react with the activated phosphoramidite (B1245037) monomers, leading to undesired byproducts and truncated or branched chains. wikipedia.orgtwistbioscience.com For instance, the exocyclic amino groups of adenine (B156593) and cytosine are reactive enough to compete with the 5'-hydroxyl group during the coupling step. wikipedia.org To prevent this, these amino groups are protected, often with acyl groups like benzoyl (Bz), which is used for adenine and cytosine, or isobutyryl (iBu) for guanine. biosearchtech.com These protecting groups are stable throughout the synthesis cycles but can be removed cleanly during the final deprotection step. atdbio.com

Regioselective Functionalization of Nucleosides

Protecting groups enable chemists to direct chemical modifications to a specific position on the nucleoside molecule, a concept known as regioselectivity. acs.org In oligonucleotide synthesis, the goal is to form a phosphodiester bond between the 3'-position of one nucleoside and the 5'-position of the next. umich.edu To achieve this, the 5'-hydroxyl group is typically protected with an acid-labile group like dimethoxytrityl (DMT), while the 3'-hydroxyl is functionalized as a phosphoramidite. sigmaaldrich.comlibretexts.org This ensures that the coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing chain. sigmaaldrich.com The selective protection of different hydroxyl groups is a critical challenge, as the primary 5'-hydroxyl is generally more reactive than the secondary 3'-hydroxyl. nih.gov The use of specific protecting groups allows for the desired site-specific reactivity, which is fundamental to building the correct oligonucleotide sequence. alfachemic.com

Enhancement of Solubility in Organic Reaction Media

Oligonucleotide synthesis is typically performed in non-aqueous, organic solvents like acetonitrile. wikipedia.org Natural nucleosides are often poorly soluble in such solvents. wikipedia.org The introduction of large, nonpolar protecting groups, such as the benzoyl groups in N6,3'-O-Dibenzoyl-2'-deoxyadenosine and the DMT group, significantly enhances the solubility of the nucleoside building blocks in these organic media. umich.eduspringernature.com This improved solubility is crucial for ensuring efficient and rapid coupling reactions in the automated, solid-phase synthesizers used today. wikipedia.org

Overview of Oligonucleotide Synthesis Methodologies Employing Protected Nucleosides

The synthesis of oligonucleotides has evolved through several methodologies, including the phosphodiester, phosphotriester, and H-phosphonate approaches. umich.edu However, the phosphoramidite method, introduced in the early 1980s, has become the gold standard due to its high efficiency, speed, and reliability. twistbioscience.comsigmaaldrich.com This method relies on specially prepared building blocks called nucleoside phosphoramidites, which are protected nucleosides activated for coupling. wikipedia.orgwikipedia.org

Phosphoramidite Approach

The phosphoramidite method is a cyclical process performed on an automated solid-phase synthesizer. biosearchtech.com Each cycle adds one nucleotide to the growing chain and consists of four main steps: biosearchtech.comsigmaaldrich.com

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the next reaction. atdbio.comsigmaaldrich.com

Coupling: The next protected nucleoside, in the form of a phosphoramidite monomer, is activated by a catalyst (such as tetrazole) and delivered to the solid support. sigmaaldrich.com It then reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. atdbio.comsigmaaldrich.com This reaction is very rapid and highly efficient. wikipedia.org

Capping: To prevent the formation of incomplete sequences, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a step called capping. biosearchtech.comwikipedia.org This ensures that only full-length oligonucleotides are produced.

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by treatment with an oxidizing agent, typically an iodine solution. atdbio.com

This four-step cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate (B84403) backbone) are removed to yield the final product. nih.gov

Historical Context of Protecting Group Evolution

The history of oligonucleotide synthesis is intertwined with the development of effective protecting groups. Early methods, like the phosphodiester approach developed by H. Gobind Khorana, were laborious and time-consuming. biosearchtech.com A significant advancement was Khorana's introduction of the dimethoxytrityl (DMT) group to protect the 5'-hydroxyl and base-labile acyl groups (like benzoyl) to protect the exocyclic amines. biosearchtech.com These protecting groups are still fundamental to modern synthesis. biosearchtech.com The major breakthrough came with the development of phosphoramidite chemistry by Marvin Caruthers. biosearchtech.com This new method utilized more stable and reactive nucleoside phosphoramidites, which, in combination with solid-phase synthesis techniques, dramatically increased the speed and efficiency of creating custom DNA and RNA molecules, paving the way for the widespread applications seen today. twistbioscience.combiosearchtech.com

Classification of Protecting Groups in Nucleoside Chemistry

Protecting groups in nucleoside chemistry can be broadly categorized based on their lability and the specific functional group they are designed to protect. The two main classes are transient protecting groups, which are removed at each cycle of chain extension, and persistent protecting groups, which remain in place until the final deprotection step. umich.edu

Transient Protecting Groups for Hydroxyl Functions (e.g., 5'-O-Dimethoxytrityl)

The primary hydroxyl group at the 5'-position of the (deoxy)ribose sugar is the most reactive of the hydroxyl functions and must be protected to ensure that chain elongation occurs exclusively at this site. umich.edu The most widely used protecting group for the 5'-hydroxyl is the acid-labile dimethoxytrityl (DMT) group. wikipedia.orgumich.edulibretexts.org

The DMT group offers several advantages:

Ease of Introduction: It can be introduced with high regiospecificity at the 5'-position. umich.edu

Stability: It is stable to the basic conditions used for the removal of other protecting groups.

Facile Removal: The DMT group is cleaved under mild acidic conditions, which allows for the regeneration of the free 5'-hydroxyl group for the next coupling step in the synthetic cycle. libretexts.orgatdbio.com

Monitoring: The release of the dimethoxytrityl cation upon deprotection results in a bright orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.

Other trityl-based protecting groups, such as the monomethoxytrityl (MMT) group, are also employed, offering different degrees of acid lability. wikipedia.orglibretexts.org

| Protecting Group | Abbreviation | Cleavage Condition | Primary Use in Oligonucleotide Synthesis |

| Dimethoxytrityl | DMT | Weak Acid | Protection of the 5'-hydroxyl group. wikipedia.orglibretexts.org |

| Methoxytrityl | MMT | Acid and Hydrogenolysis | Protection of the 5'-hydroxyl group. wikipedia.orglibretexts.org |

Persistent Protecting Groups for Exocyclic Amino Functions and Internucleotidic Phosphodiesters

The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotides. wikipedia.org To prevent these side reactions, these amino groups are protected with persistent acyl groups that remain on the nucleobase throughout the entire synthesis. umich.edu

Commonly used acyl protecting groups include:

Benzoyl (Bz): Used for adenine and cytosine. wikipedia.org

Isobutyryl (iBu): Typically used for guanine. researchgate.net

Acetyl (Ac): Sometimes used for cytosine. wikipedia.org

The internucleotidic phosphodiester linkage is also generated in a protected form, usually as a phosphite triester, which is subsequently oxidized to a more stable phosphate triester. The 2-cyanoethyl group is the most common protecting group for the phosphate moiety. libretexts.org It is stable throughout the synthesis and is efficiently removed by a β-elimination reaction under the final basic deprotection conditions. libretexts.org

| Protecting Group | Abbreviation | Protected Function | Cleavage Condition |

| Benzoyl | Bz | Exocyclic amino group of Adenine and Cytosine | Base (e.g., aqueous ammonia). wikipedia.org |

| Isobutyryl | iBu | Exocyclic amino group of Guanine | Base (e.g., aqueous ammonia). researchgate.net |

| Acetyl | Ac | Exocyclic amino group of Cytosine | Base (e.g., aqueous ammonia). wikipedia.org |

| 2-Cyanoethyl | Internucleotidic phosphate | Mild Base. libretexts.org |

The Chemical Compound: this compound

This compound is a derivative of 2'-deoxyadenosine (B1664071) where both the exocyclic amino group at the N6 position of the adenine base and the hydroxyl group at the 3' position of the deoxyribose sugar are protected by benzoyl groups.

This specific protection scheme makes it a valuable intermediate in certain strategies of oligonucleotide synthesis. The benzoyl group on the N6 position acts as a persistent protecting group for the exocyclic amine. The benzoyl group at the 3'-O position can serve as a protecting group for the secondary hydroxyl function, although in the context of standard phosphoramidite synthesis, the 3'-hydroxyl is typically the site for attachment to the solid support or for phosphitylation.

The presence of two benzoyl groups imparts a lipophilic character to the molecule. The stability of the benzoyl groups under various conditions is a key feature, providing robust protection during synthetic manipulations.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C24H21N5O5 | 459.45 | 51549-54-3 |

Chemical Reactivity and Mechanistic Studies of Benzoyl Protecting Groups

Stability Profiles of Benzoyl Protecting Groups

The stability of the N6-benzoyl and 3'-O-benzoyl groups in N6,3'-O-Dibenzoyl-2'-deoxyadenosine is highly dependent on the reaction conditions, particularly the pH. Understanding this stability is crucial for planning synthetic routes that involve the selective removal of other protecting groups while keeping the benzoyl groups intact, or vice-versa.

Both O-benzoyl and N-benzoyl protecting groups are generally stable under mildly acidic conditions. libretexts.orgnih.gov However, the stability of the entire nucleoside molecule under acidic treatment is compromised by the susceptibility of the N-glycosidic bond to cleavage. units.it This bond, which links the purine (B94841) base to the deoxyribose sugar, is prone to hydrolysis in acidic media, a phenomenon known as depurination. nih.govnih.gov

While the benzoyl groups themselves can be cleaved by strong acids, the more pressing concern in the chemistry of purine deoxynucleosides is the acid-catalyzed depurination. The rate of this degradation is often faster than the cleavage of the benzoyl ester or amide bond, making prolonged exposure to acidic conditions problematic. nih.gov

Depurination is a significant side reaction that occurs under acidic conditions, leading to the loss of the adenine (B156593) base from the deoxyribose sugar. nih.gov The mechanism involves the protonation of the purine base, primarily at the N7 position of the imidazole (B134444) ring, which weakens the N-glycosidic bond (N9-C1'). nih.gov This makes the anomeric carbon (C1') more electrophilic and susceptible to nucleophilic attack by water, resulting in the cleavage of the bond. nih.gov The rate of depurination is significantly influenced by pH, with lower pH values leading to faster degradation. nih.govnih.gov

Table 1: Factors Influencing Depurination

| Factor | Effect on Depurination Rate | Mechanism |

|---|---|---|

| Low pH | Increases | Protonation of the purine base weakens the N-glycosidic bond. nih.gov |

| Temperature | Increases | Follows Arrhenius' law, with higher temperatures accelerating the reaction. nih.gov |

| Polycations | Decreases | Electrostatic interactions with the DNA backbone suppress the necessary protonation of the purine bases. nih.gov |

Mitigation strategies are essential to minimize depurination during synthetic steps that require acidic conditions, such as the removal of a 5'-O-dimethoxytrityl (DMT) group. wikipedia.org These strategies include:

Use of Weak Acids: Employing weak acids like dichloroacetic acid or trichloroacetic acid in a non-aqueous solvent for short reaction times to remove acid-labile groups like DMT. wikipedia.org

Controlled Conditions: Performing the reaction at low temperatures to slow the rate of depurination.

Minimalist Approaches: Designing synthetic pathways that avoid acidic conditions altogether where possible. organic-chemistry.org

Benzoyl protecting groups are designed to be labile under basic conditions. libretexts.orgwikipedia.org This allows for their removal at the final stages of oligonucleotide synthesis. The N6-benzoyl group, being an amide, is generally more resistant to hydrolysis than the 3'-O-benzoyl group, which is an ester. libretexts.org However, both are typically removed using aminolysis with aqueous or gaseous ammonia (B1221849) or methylamine (B109427). libretexts.orgwikipedia.org

The rate of deprotection can be modulated by the choice of base and reaction conditions. For instance, aqueous methylamine is known to cleave N-acyl protecting groups, including benzoyl, faster than aqueous ammonia. nih.gov Ethanolic ammonia can offer selectivity between different types of acyl groups. nih.gov The 3'-O-benzoyl ester is significantly more labile than the N6-benzoyl amide under standard ammonolysis conditions. All acetal (B89532) protecting groups are stable under the basic conditions used to remove benzoyl groups. nih.gov

Table 2: Relative Stability of Protecting Groups under Basic Conditions

| Protecting Group | Reagent | Relative Rate of Cleavage |

|---|---|---|

| N-phenoxyacetyl (PAC) | Ethanolic Ammonia | Fast nih.gov |

| N-tert-butylphenoxyacetyl (tBPAC) | Ethanolic Ammonia | Fast nih.gov |

| N-acetyl (Ac) | Ethanolic Ammonia | Slow nih.gov |

| N-benzoyl (Bz) | Ethanolic Ammonia | Slow nih.gov |

| N-isobutyryl (iBu) | Ethanolic Ammonia | Slow nih.gov |

| N-benzoyl (Bz) | Aqueous Methylamine | Faster than ammonia nih.gov |

Orthogonal protection is a key strategy in complex chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others. fiveable.mebham.ac.uk The benzoyl groups on this compound are part of a widely used orthogonal scheme in oligonucleotide synthesis. wikipedia.org

A common strategy involves:

An acid-labile 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl. This group is removed at the beginning of each coupling cycle with a weak acid. wikipedia.org The benzoyl groups are stable under these conditions.

Base-labile benzoyl groups protecting the exocyclic amine of adenine and the 3'-hydroxyl. These are stable to the acidic conditions used for DMT removal. nih.govwikipedia.org

A base-labile 2-cyanoethyl group protecting the phosphite (B83602) moiety, which is also removed during the final basic deprotection step. libretexts.org

This orthogonal scheme allows for the stepwise assembly of an oligonucleotide chain, with the benzoyl groups remaining in place until the final deprotection step, which simultaneously cleaves the ester and amide linkages and removes the protecting groups from the phosphate (B84403) backbone. wikipedia.org While the N6-benzoyl group is effective for protection, it does not always prevent the hybridization of complementary DNA strands. nih.govnih.gov

Stability Towards Acidic Conditions

Mechanisms of Deprotection of Benzoyl Groups

The removal of the benzoyl groups from this compound is a critical final step in synthesis. This process is typically achieved through base-catalyzed hydrolysis.

The deprotection of both the 3'-O-benzoyl ester and the N6-benzoyl amide occurs via nucleophilic acyl substitution, typically using ammonia (ammonolysis) or methylamine. wikipedia.orgnih.gov

3'-O-Benzoyl Ester Deprotection: The mechanism for the hydrolysis of the 3'-O-benzoyl ester is a standard base-catalyzed ester hydrolysis. The nucleophile (e.g., NH₃) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the 3'-alkoxide of the nucleoside as the leaving group and forming benzamide. The resulting alkoxide is then protonated by the solvent or during workup. This reaction is generally rapid under standard deprotection conditions. rsc.orgrsc.org

Factors Influencing Deprotection Kinetics

The removal of benzoyl protecting groups, or deprotection, is a critical final step in oligonucleotide synthesis. The kinetics of this process are influenced by several factors, including the nature of the deprotecting agent, temperature, and the specific location of the benzoyl group on the nucleoside.

The stability of the N6-benzoyl group on adenine is a significant consideration. It is known to be more resistant to hydrolysis under basic conditions compared to other acyl groups like acetyl. This stability, however, necessitates carefully chosen deprotection conditions to ensure complete and efficient removal without degrading the newly synthesized oligonucleotide chain.

Commonly used deprotection reagents include aqueous ammonia, methylamine, or a mixture of both (AMA). glenresearch.com The choice of reagent can significantly impact the deprotection rate. For instance, aqueous methylamine is generally more reactive and can cleave benzoyl groups faster than aqueous ammonia. glenresearch.com However, the use of methylamine can sometimes lead to side reactions, such as transamination of the cytosine base if it is also protected with a benzoyl group. glenresearch.com

Temperature is another crucial parameter. Elevating the temperature accelerates the deprotection process, but it must be carefully controlled to prevent damage to the oligonucleotide. Studies on the deprotection of various N-acyl-protected deoxyribonucleosides have provided valuable kinetic data, as summarized in the table below.

| Deprotection Condition | Half-life (t1/2) in hours | Reference |

|---|---|---|

| Aqueous Ammonia (conc.), 55 °C | 2.5 | glenresearch.com |

| Aqueous Methylamine (40%), 55 °C | 0.2 | glenresearch.com |

| Ammonia/Methylamine (AMA), room temp. | ~1.0 | glenresearch.com |

The data illustrates that deprotection with aqueous methylamine is significantly faster than with aqueous ammonia. The AMA reagent offers a compromise, providing rapid deprotection at room temperature. The kinetics are not only dependent on the reagent but also on the solvent system and the presence of other additives.

Influence of Benzoyl Groups on Nucleoside Reactivity and Conformation

The presence of bulky benzoyl groups at the N6 and 3'-O positions of 2'-deoxyadenosine (B1664071) profoundly influences the nucleoside's reactivity and conformational preferences. These effects are broadly categorized as steric and electronic.

Steric Effects on Coupling Efficiency

During solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method, the coupling efficiency at each step is critical for achieving a high yield of the full-length product. The steric bulk of the protecting groups on both the incoming phosphoramidite monomer and the solid-support-bound nucleoside can significantly impact the coupling reaction rate.

The this compound, when incorporated into a growing oligonucleotide chain, presents two bulky benzoyl groups. The 3'-O-benzoyl group is removed prior to the next coupling step, but the N6-benzoyl group remains throughout the synthesis. The steric hindrance imposed by the N6-benzoyl group can affect the approach of the incoming phosphoramidite to the 5'-hydroxyl group of the support-bound chain.

Research has shown that sterically demanding groups near the reaction center can decrease coupling efficiency. researchgate.net While the benzoyl group at the N6 position is common, its steric influence is a factor to consider, especially when synthesizing sequences that may adopt secondary structures or when using sterically hindered phosphoramidite monomers. umich.edu

| Protecting Group Feature | Influence on Reactivity/Coupling | Example Compound Context | Reference |

|---|---|---|---|

| Steric Bulk (N6-benzoyl) | Can create steric hindrance, potentially lowering coupling efficiency in phosphoramidite chemistry. | N6-Benzoyl-2'-deoxyadenosine phosphoramidites in solid-phase synthesis. | umich.edu |

| Electronic Effect (N6-benzoyl) | Electron-withdrawing nature reduces the nucleophilicity of ring nitrogens, influencing susceptibility to side reactions. | N6-Benzoyl-2'-deoxyadenosine during deprotection and other chemical modifications. | nih.gov |

| Hybridization | Surprisingly, the N6-benzoyl group on adenine does not efficiently block hybridization to a complementary DNA strand. | Use of N6-benzoyl adenine in strategies requiring orthogonal protection. | nih.gov |

Electronic Effects on Nucleobase Reactivity

The benzoyl group at the N6 position of adenine is strongly electron-withdrawing. This electronic perturbation significantly alters the reactivity of the purine ring system. The exocyclic amino group is rendered less nucleophilic, which is the primary purpose of its protection. Furthermore, the electron density of the entire purine ring is modulated.

This electronic effect has implications for the reactivity of the ring nitrogens. For instance, the nucleophilicity of N1, N3, and N7 is reduced, which helps to prevent unwanted side reactions such as alkylation during the various steps of oligonucleotide synthesis. nih.gov Studies on the ferocenoylation of N6-substituted adenine derivatives have demonstrated that the regioselectivity of the reaction (N7 versus N9 attack) is strongly influenced by the steric properties of the N6-substituent. nih.gov The bulky benzoyl group can shield the proximal N7 position, favoring reaction at the N9 position. nih.gov

Interestingly, while the N6-benzoyl group provides essential protection against many chemical reactions, it has been found to be surprisingly ineffective at blocking Watson-Crick base pairing. nih.gov Experiments have shown that an oligonucleotide containing N6-benzoyl-adenine can still hybridize with a complementary strand containing thymine. nih.gov This finding is crucial for the design of orthogonal protection strategies where selective hybridization is required. The electron-withdrawing nature of the benzoyl group also influences the stability of the glycosidic bond, although this is a more complex interplay of steric and electronic factors. springernature.com

Applications of N6,3 O Dibenzoyl 2 Deoxyadenosine in Advanced Oligonucleotide Synthesis

Role as a Monomer Building Block in Solid-Phase Synthesis

In solid-phase oligonucleotide synthesis, the most established method is the phosphoramidite (B1245037) approach, which builds the DNA chain in a 3' to 5' direction on an insoluble solid support. atdbio.combiomers.net For this process, N6,3'-O-Dibenzoyl-2'-deoxyadenosine is converted into a more reactive derivative, typically 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dA(bz)-CE phosphoramidite). This phosphoramidite monomer is the active building block used by automated synthesizers. biosynth.com The dimethoxytrityl (DMT) group on the 5'-hydroxyl is acid-labile, allowing for controlled, stepwise chain elongation, while the N6-benzoyl group protects the adenine (B156593) base throughout the synthesis cycles. biomers.net

The DMT-dA(bz)-CE phosphoramidite, derived from this compound, is fully compatible with the standard automated synthesis cycles. Automated DNA synthesizers perform a repeated four-step cycle for each nucleotide added to the growing chain: deblocking, coupling, capping, and oxidation. idtdna.combiotage.co.jp

The process begins with the deblocking (or detritylation) of the 5'-DMT group from the nucleoside anchored to the solid support, typically using a mild acid like dichloroacetic acid (DCA), which exposes a free 5'-hydroxyl group. idtdna.comglenresearch.com The synthesizer then delivers the DMT-dA(bz)-CE phosphoramidite, along with an activator such as tetrazole, to the column. atdbio.combiotage.co.jp The activator protonates the diisopropylamino group of the phosphoramidite, creating a reactive intermediate that readily couples with the free 5'-hydroxyl group of the support-bound chain. atdbio.comidtdna.com

Table 1: Automated Solid-Phase Synthesis Cycle for DMT-dA(bz)-CE Phosphoramidite

| Step | Reagents | Purpose |

| 1. Deblocking | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an organic solvent. | Removes the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. idtdna.comglenresearch.com |

| 2. Coupling | DMT-dA(bz)-CE Phosphoramidite and an activator (e.g., Tetrazole, ETT). | The activated phosphoramidite couples with the free 5'-hydroxyl group, extending the oligonucleotide chain by one nucleotide via a phosphite (B83602) triester linkage. atdbio.comidtdna.com |

| 3. Capping | Acetic anhydride (B1165640) and N-methylimidazole. | Acetylates any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, thus avoiding the formation of deletion-mutant sequences (n-1 mers). idtdna.combiotage.co.jp |

| 4. Oxidation | Iodine (I₂) in a water/pyridine (B92270) or THF solution. | Converts the unstable phosphite triester linkage into a more stable phosphate (B84403) triester, which is the natural backbone of DNA. atdbio.comidtdna.com |

This four-step cycle is repeated for each nucleotide in the desired sequence. The stability of the N6-benzoyl protecting group is crucial, as it must remain intact through numerous cycles of acid exposure (deblocking) and chemical reactions until the final deprotection step. glenresearch.com

The coupling step is the most critical phase in oligonucleotide synthesis, as its efficiency determines the yield and purity of the final full-length product. The DMT-dA(bz)-CE phosphoramidite is designed for high reactivity to ensure this step proceeds to completion. Under optimized conditions with a suitable activator, coupling efficiencies for standard phosphoramidites, including the DMT-dA(bz) derivative, are typically very high, often exceeding 99% per cycle.

The reaction involves the nucleophilic attack of the free 5'-hydroxyl group of the growing oligonucleotide chain on the phosphorus atom of the activated phosphoramidite. atdbio.com This forms a phosphite triester bond, linking the new nucleotide to the chain. idtdna.com A large excess of the phosphoramidite and activator is used to drive the reaction to completion as quickly as possible, minimizing the opportunity for side reactions. atdbio.com

Following the coupling reaction, a "capping" step is performed. Since coupling is not perfectly efficient, a small percentage of the support-bound chains will have unreacted 5'-hydroxyl groups. idtdna.com To prevent these from reacting in the next cycle and creating an oligonucleotide with a missing base (an "n-1" impurity), they are permanently blocked by acetylation with reagents like acetic anhydride and N-methylimidazole. biomers.netbiotage.co.jp The N6-benzoyl protecting group on the adenine base is stable under these acetylating conditions and does not react. arkat-usa.org

The subsequent oxidation step converts the newly formed, unstable phosphite triester linkage into a stable phosphate triester. atdbio.com This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine. atdbio.com This step makes the internucleotide bond robust for the remainder of the synthesis. The benzoyl protecting groups on the nucleobase are resistant to these oxidative conditions and remain intact. glenresearch.comarkat-usa.org

Use in Solution-Phase Oligonucleotide Synthesis

While solid-phase synthesis is dominant for routine and research-scale production, solution-phase synthesis is a viable method for the large-scale manufacturing of oligonucleotides, particularly for therapeutic applications. google.com In this approach, the synthesis is carried out in a homogenous solution, which can present challenges in purification between steps. google.com

N6-benzoyl-2'-deoxyadenosine and its derivatives serve as fundamental building blocks in solution-phase synthesis as well. caymanchem.com Methodologies have been developed where a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), is used, allowing the growing oligonucleotide to be precipitated out of the solution while unreacted reagents remain dissolved. google.com The principles of protecting groups and coupling chemistry are similar to solid-phase synthesis, and the N6-benzoyl group provides the necessary protection for the adenine base during the coupling reactions. google.comcaymanchem.com

Synthetic Challenges and Problem Solving in Oligonucleotide Assembly

A primary challenge in oligonucleotide synthesis is the prevention of side reactions that can modify the nucleobases or the sugar-phosphate backbone, leading to impurities. The N6-benzoyl protecting group on deoxyadenosine (B7792050) is instrumental in preventing modifications to the exocyclic amino group. However, the use of acyl protecting groups like benzoyl introduces another challenge: an increased rate of depurination. glenresearch.comtandfonline.comoup.com

Depurination is the acid-catalyzed cleavage of the N-glycosidic bond that connects the purine (B94841) base (adenine or guanine) to the deoxyribose sugar. glenresearch.com This side reaction is particularly problematic during the repeated acidic deblocking (detritylation) step of each synthesis cycle. oup.com The electron-withdrawing nature of the N6-benzoyl group weakens the glycosidic bond, making N6-benzoyl-2'-deoxyadenosine more susceptible to depurination than its unprotected counterpart or derivatives with electron-donating protecting groups. glenresearch.comtandfonline.com If depurination occurs, it creates an abasic site in the oligonucleotide chain, which is then cleaved during the final basic deprotection, resulting in a truncated product. glenresearch.com

Table 2: Relative Stability of N6-Protected Deoxyadenosine to Acidic Depurination

| N6-Protecting Group | Type | Relative Stability to Depurination | Reference |

| None | - | Stable | oup.com |

| Benzoyl (Bz) | Acyl (Electron-withdrawing) | Less Stable | oup.comnih.gov |

| Phenoxyacetyl (Pac) | Acyl (Electron-withdrawing) | Similar to Benzoyl | oup.com |

| Dialkylformamidine | Amidine (Electron-donating) | More Stable | glenresearch.comoup.comnih.gov |

Another potential side reaction is the Michael addition of acrylonitrile (B1666552) to the nucleobases. Acrylonitrile is a byproduct generated from the deprotection of the 2-cyanoethyl group on the phosphate backbone during the final cleavage and deprotection step. atdbio.commdpi.com Unprotected or insufficiently protected nucleobases can react with acrylonitrile, leading to permanent modifications. The use of fully protected monomers, including those with the N6-benzoyl group, helps to suppress these unwanted reactions. mdpi.com Therefore, the choice of protecting group represents a trade-off between preventing side reactions at the exocyclic amine and minimizing the risk of depurination.

Strategies for High-Purity Oligonucleotide Production

The chemical synthesis of oligonucleotides is a stepwise process that involves the sequential addition of nucleotide building blocks to a growing chain on a solid support. wikipedia.org To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the nucleosides, such as the exocyclic amino groups on the bases and the hydroxyl groups on the sugar, must be temporarily blocked with protecting groups. umich.edu

The benzoyl groups in this compound serve as robust protecting groups that are stable under the various conditions of oligonucleotide synthesis. The N6-benzoyl group on the adenine base prevents the exocyclic amino group from participating in undesired reactions during the coupling of phosphoramidite monomers. harvard.edu Similarly, the 3'-O-benzoyl group protects the 3'-hydroxyl, allowing for the standard 3' to 5' direction of synthesis. wikipedia.org

The use of such fully protected nucleoside derivatives significantly minimizes the formation of side products, a critical factor in achieving high-purity oligonucleotides. This is particularly important for the synthesis of long oligonucleotides, where the accumulation of errors can be substantial. wikipedia.org The stability of the benzoyl groups contrasts with more labile protecting groups, such as acetyl groups, which can be cleaved under the conditions used for synthesis. Following the completion of the oligonucleotide chain assembly, the benzoyl groups can be efficiently removed under controlled basic conditions, typically with concentrated ammonium (B1175870) hydroxide (B78521), to yield the final, deprotected oligonucleotide. umich.eduharvard.edu

Key Strategies for High-Purity Synthesis:

Use of Fully Protected Monomers: Employing building blocks like this compound with stable protecting groups on all reactive sites minimizes side reactions.

Optimized Coupling Conditions: Adjusting parameters such as coupling time and the concentration of phosphoramidite solutions can enhance the efficiency of each addition step. core.ac.uk

Post-Synthesis Purification: Techniques like high-performance liquid chromatography (HPLC) are often used to isolate the full-length, desired oligonucleotide from any shorter, failure sequences or other impurities. wikipedia.org

Development of Modified Nucleic Acids Using Benzoylated Precursors

The versatility of this compound and other benzoylated nucleoside precursors extends to the synthesis of modified nucleic acids with novel structures and functions. nih.govresearchgate.net These modifications can enhance properties such as stability, binding affinity, and cellular uptake, making them valuable for therapeutic and diagnostic applications. researchgate.netnih.gov

Branched oligonucleotides, which contain a junction point from which two or more oligonucleotide chains extend, have applications in areas such as diagnostics and nanotechnology. core.ac.ukglenresearch.com The synthesis of these complex structures often relies on specialized building blocks that can introduce a branch point into the oligonucleotide chain.

Benzoylated precursors play a role in the assembly of the linear arms of these branched structures. core.ac.uk For instance, the synthesis of branched DNA can involve the use of standard benzoyl-protected phosphoramidites for the elongation of the individual arms. core.ac.uk The synthesis of branched oligonucleotides with identical arms can be achieved by first assembling one half of the sequence using standard 3'-phosphoramidites and then using reversed 5'-phosphoramidites for the second half, with benzoyl groups protecting the adenine bases throughout the process. core.ac.uk

Research Findings on Branched Oligonucleotide Synthesis:

| Finding | Significance | Reference |

| Use of standard and reversed benzoyl-protected phosphoramidites allows for the synthesis of branched oligonucleotides with two identical arms. | Demonstrates the utility of benzoylated precursors in constructing non-linear nucleic acid architectures. | core.ac.uk |

| Optimization of coupling time and the use of a double coupling protocol improved the yield of branched oligonucleotides. | Highlights the importance of reaction conditions in the synthesis of complex oligonucleotides. | core.ac.uk |

| A dC derivative is used as the branching monomer in the "comb" system for signal amplification in DNA diagnostics. | Illustrates the use of modified nucleosides to create highly branched structures for specific applications. | glenresearch.com |

Table 2: Research findings on the synthesis of branched oligonucleotides.

The introduction of non-canonical (non-natural) nucleosides into oligonucleotides can impart novel properties and functionalities. nih.gov These modified nucleosides can alter the structure, stability, and recognition properties of the nucleic acid.

This compound itself is a modified nucleoside used as a protected building block. Furthermore, the principles of using benzoylated precursors can be applied to the synthesis of oligonucleotides containing other non-canonical bases. The benzoyl protecting group strategy is compatible with a variety of modified nucleoside structures, allowing for their incorporation into synthetic oligonucleotides.

For example, research has shown the enzymatic incorporation of various nucleoside analogues into mRNA. nih.gov While this study focuses on enzymatic synthesis, the chemical synthesis of oligonucleotides containing such analogues would similarly rely on appropriately protected precursors to ensure successful incorporation. The stability of the benzoyl group makes it a suitable choice for protecting the exocyclic amine of adenine and its analogues during chemical synthesis.

The synthesis of oligonucleotides containing modified bases, such as N6-alkyladenine adducts, has been achieved using a post-oligomerization approach where a precursor containing a reactive group is first incorporated into the DNA strand, followed by reaction with the desired amine. nih.gov This strategy underscores the need for robust and orthogonal protection schemes, where benzoyl groups can play a vital role in protecting the canonical bases during the synthesis and subsequent modification steps.

Advanced Spectroscopic and Structural Elucidation of N6,3 O Dibenzoyl 2 Deoxyadenosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For N6,3'-O-Dibenzoyl-2'-deoxyadenosine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of its proton and carbon signals. nih.govresearchgate.net

1H and 13C NMR for Connectivity and Proton Environments

The 13C NMR spectrum complements the 1H NMR data by providing information on the carbon framework. The signals for the carbonyl carbons of the benzoyl groups are typically observed in the downfield region of the spectrum. The carbon atoms of the adenine (B156593) and deoxyribose moieties can be assigned based on their characteristic chemical shifts and by correlation with the proton signals using 2D NMR techniques. chemicalbook.comresearchgate.net

Table 1: Representative 1H and 13C NMR Chemical Shifts for Deoxyadenosine (B7792050) Derivatives

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| H2 | ~8.1 | C2 ~152 |

| H8 | ~8.3 | C8 ~140 |

| H1' | ~6.4 | C1' ~84 |

| H2'a | ~2.8 | C2' ~40 |

| H2'b | ~2.3 | C2' ~40 |

| H3' | ~4.7 | C3' ~71 |

| H4' | ~4.1 | C4' ~88 |

| H5'a | ~3.8 | C5' ~62 |

| H5'b | ~3.7 | C5' ~62 |

| Note: These are approximate values for the parent 2'-deoxyadenosine (B1664071) and will be shifted upon benzoylation. Specific values for this compound require experimental determination. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed. nih.govslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. sdsu.edu For this compound, COSY is instrumental in tracing the spin systems of the deoxyribose ring, connecting adjacent protons like H1' to H2', H2' to H3', and so on.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This powerful technique allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is crucial for connecting different parts of the molecule. For instance, HMBC correlations can be observed between the anomeric proton H1' and the adenine carbons C4 and C8, confirming the N9-glycosidic bond. scielo.org.mx It also helps to definitively place the benzoyl groups by showing correlations between the benzoyl protons and the C6 of adenine and the C3' of the deoxyribose.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlation techniques, NOESY reveals through-space proximity of protons. This is particularly valuable for determining the stereochemistry and conformation of the molecule. For example, NOE correlations between the benzoyl group protons and the H8 proton of the adenine base can confirm the N6-substitution.

Conformational Analysis of the Deoxyribose Moiety

The analysis of coupling constants (J-values) between the sugar protons in the 1H NMR spectrum provides valuable information about the sugar pucker. The sum of the coupling constants J(H1',H2'a) and J(H1',H2'b) is often used to estimate the conformational preference. Larger sums are indicative of a preference for the South conformation, while smaller sums suggest a North conformation. Furthermore, NOESY data can provide crucial distance constraints to refine the conformational model of the deoxyribose moiety. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule with high precision. This allows for the calculation of the elemental composition and the confirmation of the molecular formula. For this compound (C24H21N5O5), the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 460.1618 m/z. Experimental HRMS data showing a mass very close to this calculated value provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govunt.edu The analysis of the resulting fragment ions provides valuable structural information.

Common fragmentation pathways for nucleosides include the cleavage of the glycosidic bond, leading to the formation of ions corresponding to the base and the sugar moiety. For this compound, characteristic fragment ions would be expected from the loss of the benzoyl groups and the cleavage of the bond between the adenine base and the deoxyribose sugar. The fragmentation pattern can help to confirm the positions of the benzoyl modifications. nih.gov

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method provides invaluable insights into its solid-state conformation, including bond lengths, bond angles, and the spatial orientation of the benzoyl protecting groups relative to the deoxyadenosine core.

The benzoyl groups, being bulky substituents, are expected to have a profound impact on the crystal packing of this compound. They introduce significant steric hindrance that dictates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which in turn govern the formation of the crystal lattice. The orientation of the N6-benzoyl group relative to the purine (B94841) ring and the 3'-O-benzoyl group in the sugar moiety are critical determinants of the molecule's conformational preferences in the solid state. A hypothetical crystal structure of 6-benzoyl-2'-deoxy-α-L-threofuranosyl adenosine (B11128) has been visualized, providing a model for how such a benzoylated nucleoside might appear in the crystalline form. researchgate.net

Table 1: Key Crystallographic Parameters for Related Deoxyadenosine Derivatives

| Compound | Space Group | Conformer(s) in Asymmetric Unit | Key Conformational Features |

| α-d-2′-deoxyadenosine | P1 | 2 (α-1a and α-1b) | Different conformational properties connected by hydrogen bonds. nih.gov |

| Deoxyadenosine monohydrate | Not specified | Not specified | Data available from the Cambridge Crystallographic Data Centre. nih.gov |

This table is illustrative and based on data for related compounds due to the absence of specific crystallographic data for this compound in the provided search results.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the dynamic behavior and electronic properties of molecules. For this compound, computational methods are instrumental in exploring its conformational landscape in solution and in predicting spectroscopic parameters that can be correlated with experimental measurements.

Molecular Dynamics Simulations for Solution Conformation

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. jst.go.jpnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of this compound in solution. These simulations can reveal the preferred conformations of the sugar ring (puckering), the orientation of the base relative to the sugar (syn vs. anti), and the rotational freedom of the benzoyl protecting groups.

The furanose ring of nucleosides in solution typically exists in a dynamic equilibrium between North (C3'-endo) and South (C2'-endo) conformations. acs.orgacs.org The presence of bulky benzoyl groups at the N6 and 3'-O positions of 2'-deoxyadenosine is expected to influence this equilibrium. MD simulations can quantify the populations of these conformers and identify the key intramolecular interactions, such as hydrogen bonds and steric clashes, that govern the conformational preferences.

Furthermore, MD simulations are crucial for understanding how modified nucleosides interact with their biological targets. nih.gov While the focus of this article is on the compound itself, the conformational ensemble generated from MD simulations provides a foundation for future studies on its interactions with enzymes or nucleic acid structures. The development of accurate force fields for modified nucleosides is an active area of research to ensure the reliability of these simulations. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties, including spectroscopic parameters. researchgate.netivanmr.comyoutube.com For this compound, DFT calculations can be employed to compute NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure and conformational models.

The accuracy of DFT-calculated NMR parameters has been shown to be high for flexible molecules in solution, provided that solvent effects and conformational flexibility are adequately considered. nih.gov The process typically involves geometry optimization of the molecule to find its minimum energy structure, followed by the calculation of the desired spectroscopic properties. youtube.com For flexible molecules like this compound, it is often necessary to calculate the properties for multiple low-energy conformers and then average them based on their predicted populations to obtain a value that is comparable to the experimentally observed spectrum.

Recent advancements in computational methods, such as composite methods and the use of locally dense basis sets, have improved the efficiency and accuracy of calculating NMR shielding constants for small and medium-sized molecules. arxiv.org These approaches can be applied to this compound to provide a more refined understanding of its spectroscopic signatures.

Table 2: Theoretical Methods for Spectroscopic Parameter Calculation

| Method | Application | Key Considerations |

| Density Functional Theory (DFT) | Calculation of NMR chemical shifts, coupling constants, and vibrational frequencies. ivanmr.comyoutube.comnih.gov | Choice of functional and basis set, inclusion of solvent effects, and conformational averaging. nih.govyoutube.com |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy calculations of molecular properties for benchmarking DFT methods. arxiv.org | Computationally expensive, typically limited to smaller systems or model compounds. arxiv.org |

These computational approaches, in synergy with experimental data, provide a comprehensive understanding of the structural and dynamic properties of this compound, which is essential for its application in various fields of chemical and biological research.

Purification and Characterization Methodologies in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of purification for N6,3'-O-Dibenzoyl-2'-deoxyadenosine and related nucleoside derivatives. The choice of technique depends on the scale of the purification and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and preparative purification of this compound, offering high resolution and sensitivity. Analytical HPLC is routinely used to assess the purity of the final product, with purities of ≥ 98% being reported. chemimpex.com For purification, preparative HPLC is employed to isolate the compound from complex reaction mixtures.

Kinetic studies of related N-protected deoxyadenosines, such as N6-benzoyl-2'-deoxyadenosine, have been monitored using HPLC with a reverse-phase column, demonstrating the technique's utility in tracking reaction progress. oup.com In studies of other modified deoxyadenosine (B7792050) derivatives, HPLC is the standard method for identifying and quantifying products formed during chemical reactions or photolysis experiments. nih.govnih.gov A novel HPLC method was also developed to analyze the effects of precipitation on 2'-deoxyadenosine (B1664071) 5'-monophosphate, highlighting the versatility of HPLC in studying nucleoside stability and purity. nih.gov

Table 1: HPLC Parameters for Analysis of Related Deoxyadenosine Derivatives

| Parameter | Value/Condition | Compound Type | Reference |

|---|---|---|---|

| Technique | Analytical HPLC | N6-benzoyl-2'-deoxyadenosine | oup.com |

| Column Type | Reverse-Phase | N6-benzoyl-2'-deoxyadenosine | oup.com |

| Application | Reaction Kinetics Monitoring | N6-benzoyl-2'-deoxyadenosine | oup.com |

| Technique | Preparative HPLC | Phenolic glycoside isomers | researchgate.net |

| Application | Isolation and Purification | Phenolic glycoside isomers | researchgate.net |

Silica (B1680970) gel column chromatography is a fundamental and widely used method for the purification of protected nucleosides on a laboratory scale. oup.comnsf.gov This technique separates compounds based on their differential adsorption to the stationary silica gel phase and their solubility in the mobile phase.

In the synthesis of related N-protected nucleosides like N6-phenoxyacetyl-2'-deoxyadenosine, purification is effectively achieved by silica gel column chromatography using a chloroform-methanol solvent system. oup.com The progress and purity of fractions are often monitored by Thin-Layer Chromatography (TLC), with the retention factor (Rf) indicating the compound's mobility in a specific solvent system. For instance, N6-phenoxyacetyl-2'-deoxyadenosine showed an Rf value of 0.66 in a chloroform-methanol (80/20, v/v) system. oup.com Flash column chromatography, a rapid version of this technique, is also a common method for purifying organic compounds. orgsyn.org

Table 2: Column Chromatography Conditions for Purification of Related Nucleosides

| Parameter | Value/Condition | Compound | Yield | Reference |

|---|---|---|---|---|

| Stationary Phase | Silica Gel | N6-phenoxyacetyl-2'-deoxyadenosine | 65% | oup.com |

| Mobile Phase | Chloroform-Methanol (gradient) | N6-phenoxyacetyl-2'-deoxyadenosine | 65% | oup.com |

| TLC System | Chloroform-Methanol (80/20, v/v) | N6-phenoxyacetyl-2'-deoxyadenosine | N/A | oup.com |

| Stationary Phase | Silica Gel (200-300 mesh) | 2',3'-Di-O-(tert-butyldimethylsilyl)-N6-(4-chlorophenyl)adenosine | 60% | nsf.gov |

| Mobile Phase | CH2Cl2 and 10% EtOAc in CH2Cl2 | 2',3'-Di-O-(tert-butyldimethylsilyl)-N6-(4-chlorophenyl)adenosine | 60% | nsf.gov |

Reversed-phase chromatography, most commonly encountered in HPLC applications, separates molecules based on their hydrophobicity. It typically uses a nonpolar stationary phase (like C18) and a polar mobile phase. This is the standard method for analyzing the purity of this compound and for monitoring the kinetics of related N-benzoyl nucleosides. chemimpex.comoup.com

Anion-exchange chromatography is another powerful technique, particularly useful for separating charged molecules like nucleoside monophosphates. While less commonly cited for the direct purification of the neutral this compound, it is invaluable for separating related compounds or potential charged impurities.

Non-Chromatographic Purification Methods

While chromatography is essential for achieving high purity, non-chromatographic methods are often used for initial purification, removal of bulk impurities, or final product isolation.

Crystallization is a powerful technique for purifying solid compounds. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, a crystalline form of the pure compound can be obtained, leaving impurities behind in the solvent. The exact conditions, including solvent choice, are specific to the compound. For example, the related compound N4-isobutyryl-2'-deoxycytidine can be precipitated from an aqueous solution and isolated by filtration. oup.com Similarly, precipitation with agents like lithium perchlorate/acetone has been studied for its effects on nucleoside derivatives, although care must be taken to avoid side reactions such as depurination. nih.gov

Liquid-liquid extraction is a standard workup procedure used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. In the synthesis of protected nucleosides, extraction is frequently used to remove inorganic salts and water-soluble impurities. For instance, after a reaction, the mixture might be dissolved in an organic solvent and washed sequentially with aqueous solutions, such as 5% sodium bicarbonate, to neutralize acid and remove salts. oup.com The organic phase containing the desired product is then dried and concentrated before further purification by chromatography or crystallization. oup.com Another advanced form of this technique is high-speed counter-current chromatography (HSCCC), which has been effectively used for purifying nucleosides like cordycepin (B1669437) and adenosine (B11128) from natural extracts. researchgate.net

Advanced Purity Assessment and Impurity Identification

The utility of this compound as a critical building block, particularly in the automated synthesis of oligonucleotides, necessitates rigorous purity control. Advanced analytical methodologies are therefore essential for not only quantifying the purity of the final product but also for identifying and characterizing any process-related impurities. The presence of such impurities can compromise the efficiency of subsequent synthetic steps and affect the integrity of the final oligonucleotide product.

Common impurities that can arise during the synthesis of this compound include isomers with different benzoylation patterns, such as mono-benzoylated derivatives or products of hydrolysis. The reaction conditions, including stoichiometry, temperature, and solvent, must be precisely controlled to minimize the formation of these side products. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for assessing the purity of the compound. chemimpex.com It effectively separates the target molecule from closely related impurities. For structural confirmation and impurity identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (LC-MS) are indispensable.

Table 1: Analytical Techniques for Purity Assessment

| Technique | Purpose | Typical Observations / Findings | Reference |

|---|---|---|---|

| Reversed-Phase HPLC | Purity determination and separation of impurities. | A primary peak for the target compound with minor peaks indicating impurities like mono-benzoylated isomers. Purity levels are typically expected to be ≥98%. | chemimpex.com |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of benzoyl group integration. | Characteristic aromatic proton signals (e.g., δ 7.4–8.0 ppm) confirm the presence and integrity of benzoyl groups. The conformation of the sugar moiety is also determined. | |

| High-Resolution Mass Spectrometry (LC-MS) | Precise molecular weight verification and impurity identification. | Verification of the expected molecular weight (e.g., [M+H]⁺ ion for C₂₄H₂₁N₅O₅ at m/z 460.1618). Detection of masses corresponding to potential side products. |

In the context of oligonucleotide synthesis, the purity of monomeric building blocks like this compound is paramount to prevent the formation of undesired side products, including truncated sequences.

Side Products: Side products can originate from the synthesis of the nucleoside building block itself or during its incorporation into an oligonucleotide chain. The N6-benzoyl protection is designed to prevent the exocyclic amino group of adenine (B156593) from participating in unwanted side reactions during phosphoramidite (B1245037) coupling. However, incomplete or inefficient benzoylation can leave this group available for reactions, leading to the formation of by-products. For instance, the related compound N6-Benzoyl-2'-deoxyadenosine has been implicated in the formation of N-branched oligonucleotides, which are known by-products in solid-phase synthesis. fishersci.com Such branching occurs when the N6-amino group, if not properly protected, reacts with an activated phosphoramidite monomer.

Other potential side products are isomers resulting from incorrect benzoylation or by-products from hydrolysis. The selective synthesis aims to place benzoyl groups at the N6 and 3'-O positions, leaving the 5'-hydroxyl group free for subsequent reactions in oligonucleotide synthesis (e.g., addition of a DMT group). Any deviation from this specific protection pattern results in a side product that could either fail to react or react incorrectly in the synthesizer.

Truncated Sequences: Truncated sequences are oligonucleotides that are shorter than the intended full-length product. Their formation is a common issue in solid-phase oligonucleotide synthesis and is often a result of incomplete coupling reactions in one or more cycles. While truncation is a phenomenon of the chain assembly process, the quality of the this compound monomer is a direct contributing factor. If the monomer batch contains impurities, such as molecules lacking the necessary 5'-hydroxyl group for coupling or containing inhibitors, the efficiency of the coupling step will be reduced. This "failed" coupling at any given step leads to a permanently terminated chain that is shorter than the target sequence. Therefore, ensuring the high purity of the building block is a critical upstream measure to minimize the incidence of truncated sequences in the final oligonucleotide product.

Table 2: Common Impurities and their Potential Impact

| Impurity Type | Description | Potential Consequence in Oligonucleotide Synthesis | Detection Method |

|---|---|---|---|

| Mono-benzoylated Isomers | 2'-deoxyadenosine with only one benzoyl group (e.g., only at N6 or 3'-O). | Can lead to undesired side reactions or failure to couple correctly. | HPLC, LC-MS |

| Hydrolysis Products | Loss of one or both benzoyl groups, reverting to N6-benzoyl-2'-deoxyadenosine or 2'-deoxyadenosine. | The unprotected hydroxyl or amino groups can cause branching or other side reactions. | HPLC, LC-MS |

| N-Branched Structures | Formation of a branch at the N6 position of adenine during chain synthesis. | Alters the structure and function of the final oligonucleotide. | Mass Spectrometry of the final oligonucleotide product. |

| Truncated Sequences | Oligonucleotide chains shorter than the desired length. | Reduces the yield of the full-length product and complicates purification. | Polyacrylamide Gel Electrophoresis (PAGE), Capillary Electrophoresis (CE), Mass Spectrometry. |

Future Directions and Emerging Trends in Nucleoside Chemistry

Development of Novel and Orthogonal Protecting Group Strategies

In the multistep process of oligonucleotide synthesis, protecting groups are essential for temporarily blocking reactive functional groups to ensure that chemical reactions occur only at the desired positions. umich.edu The benzoyl (Bz) groups in N6,3'-O-Dibenzoyl-2'-deoxyadenosine serve this purpose, protecting the exocyclic amine (N6) of adenine (B156593) and the 3'-hydroxyl group of the deoxyribose sugar. The N6-benzoyl protection is crucial for preventing side reactions at the adenine base during the phosphoramidite (B1245037) coupling steps in automated synthesis.

An effective protecting group strategy relies on orthogonality, which allows for the selective removal of one protecting group without affecting others in the molecule. wikipedia.org In standard oligonucleotide synthesis, this is exemplified by the use of an acid-labile 5'-hydroxyl protecting group (like DMT) and base-labile protecting groups for the exocyclic amines of the nucleobases (like benzoyl). wikipedia.orgwikipedia.org This orthogonality ensures that the 5'-hydroxyl can be deprotected at the beginning of each synthesis cycle to allow chain elongation, while the base-protecting groups remain intact until the final deprotection step. wikipedia.org The development of new protecting groups aims to expand this toolbox, offering alternatives that can be removed under different, highly specific conditions, such as through enzymatic cleavage, photolysis, or fluoride (B91410) ion treatment. umich.edu

The final step in oligonucleotide synthesis is the removal of all protecting groups to yield the final DNA or RNA molecule. Traditional methods for removing benzoyl groups involve treatment with concentrated ammonium (B1175870) hydroxide (B78521), often at elevated temperatures. glenresearch.comglenresearch.com While effective, these harsh basic conditions can damage sensitive components within a modified oligonucleotide, such as dyes or other functional labels.

To address this challenge, significant research has focused on developing milder deprotection protocols. These methods are essential for the synthesis of complex oligonucleotides that contain base-labile or temperature-sensitive modifications.

Examples of Deprotection Strategies:

UltraMild Deprotection: This strategy uses alternative protecting groups for the nucleobases, such as phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and isopropyl-phenoxyacetyl (iPr-Pac) for dG. These groups can be removed under significantly gentler conditions, such as using potassium carbonate in methanol (B129727) at room temperature. glenresearch.comglenresearch.com

AMA Treatment: A mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (B109427) (AMA) can rapidly deprotect oligonucleotides, often in as little as 10 minutes at 65°C. glenresearch.comglenresearch.com This method is faster than using ammonium hydroxide alone but requires that dC be protected with an acetyl (Ac) group to prevent base modification. glenresearch.comglenresearch.com

Oxidative Deprotection: For exceptionally sensitive oligonucleotides, novel protecting groups like 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) have been developed. Deprotection is achieved through a non-nucleophilic, two-step process involving oxidation with sodium periodate (B1199274) (NaIO4) followed by treatment with a base like potassium carbonate, avoiding the harsh conditions of traditional methods. nih.govrsc.org

A warming-up strategy has also been developed for the mild removal of the 5'-DMTr group in slightly acidic buffers (pH 4.5-5.0), avoiding the use of strong acids like trichloroacetic acid (TCA) which can cause minor depurination. nih.gov

Depurination is a significant side reaction during oligonucleotide synthesis, particularly for long sequences. It involves the acid-catalyzed cleavage of the N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar. glenresearch.comglenresearch.com This results in an abasic site in the oligonucleotide chain, which is subsequently cleaved during the final basic deprotection step, leading to truncated, failed sequences. glenresearch.com

The susceptibility of a purine to depurination is influenced by its exocyclic amine protecting group. Electron-withdrawing acyl groups, such as the standard benzoyl (Bz) group on deoxyadenosine (B7792050), destabilize the glycosidic bond, making it more prone to cleavage during the acidic detritylation step of each synthesis cycle. glenresearch.comglenresearch.com

To combat this, depurination-resistant protecting groups have been developed. The most prominent examples are N,N-dialkylformamidines. Unlike acyl groups, formamidines are electron-donating, which stabilizes the glycosidic bond and renders the purine base significantly more resistant to acid-induced depurination. glenresearch.comnih.govoup.com

Table 1: Comparison of Benzoyl and Formamidine Protecting Groups for Deoxyadenosine

| Feature | Benzoyl (Bz) | Formamidine (e.g., dmf, dma) |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Electron-donating |

| Glycosidic Bond Stability | Destabilizes (prone to depurination) glenresearch.comglenresearch.com | Stabilizes (resistant to depurination) glenresearch.comglenresearch.comnih.gov |

| Standard Deprotection | Ammonium hydroxide (prolonged heating) glenresearch.com | Ammonium hydroxide or AMA (often faster) glenresearch.com |

| Primary Application | Routine synthesis of standard oligonucleotides wikipedia.org | Synthesis of long oligonucleotides or when extended acid exposure is required glenresearch.com |

The use of formamidine-protected nucleosides, such as dmf-dG, is a well-established strategy to minimize depurination. glenresearch.com More recently, formamidine-protected dA monomers have become available to provide similar protection for deoxyadenosine. glenresearch.com

Integration with Advanced Chemical Biology Techniques

Protected nucleosides like this compound are foundational to many advanced chemical biology techniques. Once incorporated into a synthetic oligonucleotide, the nucleic acid can be further modified to serve as a tool for probing, visualizing, and manipulating biological systems.

Chemically modified oligonucleotides are indispensable tools for studying DNA-protein interactions, gene function, and cellular processes. amerigoscientific.com These molecules often serve as probes designed to report on specific biological events or to modulate biological pathways. The synthesis of these probes begins with the incorporation of modified nucleoside building blocks.

A common strategy involves synthesizing an oligonucleotide that contains a nucleoside modified with a reactive functional group, such as an amine or thiol. acs.org This reactive handle can then be used for the post-synthetic attachment of a desired label or probe molecule. For example, a nucleoside phosphoramidite containing a tethered primary amine can be incorporated into a DNA sequence. acs.org After synthesis and deprotection of the oligonucleotide, this amine can be selectively reacted with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a cross-linking agent.

The use of nucleobase-modified analogs as mechanistic probes has also been critical for understanding fundamental processes like DNA replication. By replacing the natural functional groups on a nucleobase, researchers can study the contributions of hydrogen bonding, shape complementarity, and hydrophobicity to the fidelity of DNA polymerases. frontiersin.org

Linker technology is crucial for connecting a synthetic oligonucleotide to another molecule, such as a therapeutic payload, a diagnostic agent, or a solid support. symeres.com The choice of linker is critical as its chemical properties—such as length, flexibility, and stability—can significantly impact the function of the final conjugate. symeres.com

Conjugation chemistry involves the covalent binding of two or more molecules, often through bioorthogonal reactions ("click chemistry") that are highly specific and efficient and can be performed in aqueous environments. amerigoscientific.comsymeres.com

Types of Linkers Used in Nucleoside Chemistry:

Cleavable Linkers: These linkers are designed to be stable under certain conditions (e.g., in circulation) but break in response to a specific trigger within a target cell or environment. Triggers can include changes in pH, the presence of specific enzymes (like cathepsins), or a reducing environment (e.g., high glutathione (B108866) concentration). symeres.comyoutube.com

Non-Cleavable Linkers: These provide a stable, permanent connection between the oligonucleotide and the conjugated molecule. In the context of antibody-drug conjugates (ADCs), for example, the payload is released only after the complete enzymatic degradation of the antibody carrier. nih.gov

Self-Immolative Linkers: These are often used in conjunction with cleavable linkers. Once the trigger is cleaved, the self-immolative spacer undergoes a spontaneous electronic cascade to release the attached molecule. symeres.com